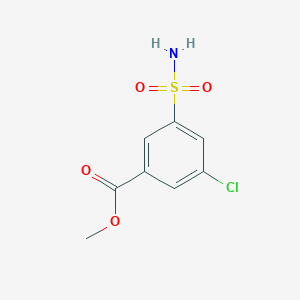
Methyl 3-chloro-5-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position, a sulfamoyl group at the 5-position, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-sulfamoylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonation. One common method includes the reaction of methyl 3-chlorobenzoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfamoyl group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites. The sulfamoyl group plays a crucial role in this interaction, forming hydrogen bonds with amino acid residues in the enzyme’s active site. This binding can disrupt the enzyme’s normal function, leading to its inhibition.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-chloro-4-sulfamoylbenzoate
- Methyl 4-chloro-3-sulfamoylbenzoate
- Methyl 2-chloro-5-sulfamoylbenzoate
Comparison: Methyl 3-chloro-5-sulfamoylbenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities towards enzymes and other molecular targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C8H8ClNO4S |
|---|---|
Molekulargewicht |
249.67 g/mol |
IUPAC-Name |
methyl 3-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
InChI-Schlüssel |
IHYRDJNPMXLOMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



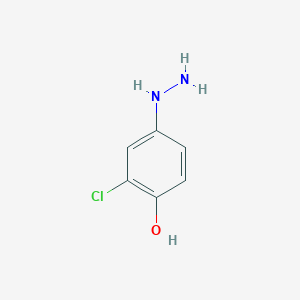
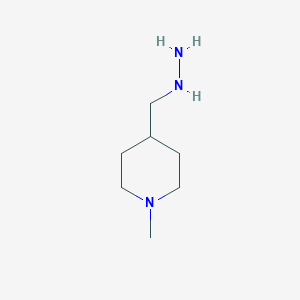
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
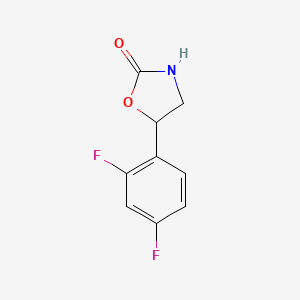
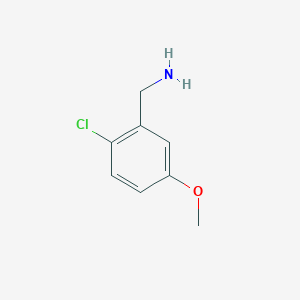



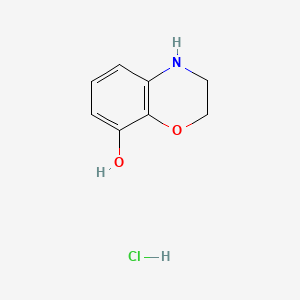

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
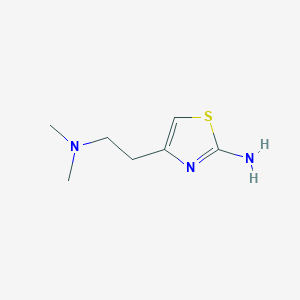
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
